molecular formula C13H11Cl2NO B1308732 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline CAS No. 90207-16-2

5-Chloro-2-(4-chloro-3-methylphenoxy)aniline

Cat. No.: B1308732
CAS No.: 90207-16-2
M. Wt: 268.13 g/mol
InChI Key: VPFGSPAWSNTXNO-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chloro-3-methylphenoxy)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenoxy group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with 5-chloro-2-nitroaniline. The process includes the following steps:

    Nitration: 4-Chloro-3-methylphenol is nitrated to form 4-chloro-3-methyl-2-nitrophenol.

    Reduction: The nitro group in 4-chloro-3-methyl-2-nitrophenol is reduced to an amino group, yielding 4-chloro-3-methyl-2-aminophenol.

    Coupling Reaction: 4-Chloro-3-methyl-2-aminophenol is then reacted with 5-chloro-2-nitroaniline under suitable conditions to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products:

    Oxidation: Formation of 5-chloro-2-(4-chloro-3-methylphenoxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-(4-chloro-3-methylphenoxy)aniline from its nitro precursor.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry:

  • Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline in biological systems involves its interaction with cellular components. It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Shares a similar phenolic structure but lacks the aniline moiety.

    5-Chloro-2-nitroaniline: A precursor in the synthesis of 5-Chloro-2-(4-chloro-3-methylphenoxy)aniline.

    2-(4-Chloro-3-methylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of an aniline.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its dual chlorine substitution and phenoxy linkage make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-(4-chloro-3-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGSPAWSNTXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238067
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90207-16-2
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90207-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-chloro-3-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(4-chloro-m-tolyloxy)-aniline
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